Thiocyanatin B

Description

Properties

Molecular Formula |

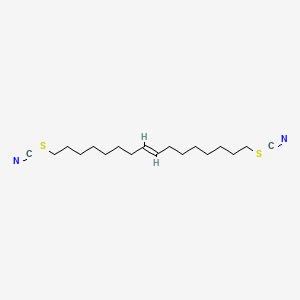

C18H30N2S2 |

|---|---|

Molecular Weight |

338.6 g/mol |

IUPAC Name |

[(E)-16-thiocyanatohexadec-8-enyl] thiocyanate |

InChI |

InChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1-2H,3-16H2/b2-1+ |

InChI Key |

BISZBMUZVNGUPE-OWOJBTEDSA-N |

Isomeric SMILES |

C(CCC/C=C/CCCCCCCSC#N)CCCSC#N |

Canonical SMILES |

C(CCCC=CCCCCCCCSC#N)CCCSC#N |

Synonyms |

thiocyanatin B thiocyanatin C |

Origin of Product |

United States |

Isolation and Natural Source Elucidation

Discovery and Isolation from Marine Organisms

Thiocyanatin B was discovered during bioassay-directed fractionation of an ethanol (B145695) extract obtained from a marine sponge of the genus Oceanapia. nih.gov The initial investigations were prompted by the potent nematocidal activity of the crude extract against the parasitic nematode Haemonchus contortus. nih.govsemanticscholar.org

The isolation process yielded three novel dithiocyanates, designated as thiocyanatins A, B, and C. nih.gov While Thiocyanatin A was isolated as a pure, bioactive compound, this compound was obtained as part of an inseparable mixture with its analogue, Thiocyanatin C. nih.govsemanticscholar.org The structures of these compounds were determined through detailed spectroscopic analysis. nih.govnih.gov Subsequent research on other Oceanapia sponges has led to the isolation of additional analogues, including thiocyanatins D1, D2, E1, and E2. nih.gov

Geographic and Taxonomic Distribution of this compound Producers

The production of this compound has been specifically attributed to marine sponges belonging to the genus Oceanapia (Phylum Porifera, Family Phloeodictyidae). nih.govsemanticscholar.orgresearchgate.net The initial discovery of thiocyanatins A, B, and C was from an Oceanapia sp. collected off the northern Rottnest Shelf in Western Australia. nih.gov Further investigations into a southern Australian specimen of Oceanapia sp. also yielded thiocyanatin compounds, indicating a distribution of these producers in Australian waters. nih.gov

Table 1: Geographic and Taxonomic Source of this compound

| Category | Details | Source(s) |

|---|---|---|

| Phylum | Porifera | nih.gov |

| Genus | Oceanapia | nih.gov |

| Geographic Location | Northern Rottnest Shelf, Australia | nih.gov |

Methodologies for Natural Product Extraction and Purification in this compound Research

The isolation of this compound was achieved through a multi-step process involving solvent extraction and chromatographic techniques, guided by bioassays for nematocidal activity. nih.gov

Initial Extraction: The collected sponge specimen was diced and steeped in ethanol (EtOH). nih.gov The resulting ethanol extract was then concentrated under reduced pressure to yield a crude residue. nih.gov

Fractionation: The crude extract was triturated with dichloromethane (B109758) (CH2Cl2), and the CH2Cl2 soluble material, which contained the bioactive components, was selected for further purification. nih.gov

Chromatographic Separation: The dichloromethane-soluble fraction was subjected to solid-phase extraction (SPE) using a silica (B1680970) stationary phase. nih.gov Fractions were eluted with a gradient of ethyl acetate (B1210297) (EtOAc) in hexane. nih.gov The fractions that eluted with 25-50% EtOAc/hexane were then subjected to normal-phase high-performance liquid chromatography (HPLC). nih.gov This final purification step utilized an isocratic mobile phase of 40% EtOAc/hexane, which led to the isolation of pure Thiocyanatin A and the inseparable mixture of Thiocyanatins B and C. nih.gov

Table 2: Summary of Extraction and Purification Steps for this compound

| Step | Method | Details | Source(s) |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | Diced sponge steeped in Ethanol (EtOH). | nih.gov |

| 2. Concentration | Reduced Pressure | Ethanol extract concentrated in vacuo. | nih.gov |

| 3. Initial Fractionation | Liquid-Liquid Partitioning | Residue triturated with Dichloromethane (CH2Cl2). | nih.gov |

| 4. Pre-purification | Solid-Phase Extraction (SPE) | Silica gel, eluted with 25-50% EtOAc/hexane. | nih.gov |

| 5. Final Purification | Normal-Phase HPLC | Isocratic elution with 40% EtOAc/hexane. | nih.gov |

Chemical Synthesis and Synthetic Strategy Development

Total Synthesis Approaches for Thiocyanatin B

The total synthesis of this compound has been accomplished through various methods, with ruthenium-catalyzed cross-metathesis and tosylate-based routes being prominent examples. thieme-connect.comthieme-connect.com

A key strategy for synthesizing this compound and its analogs involves a ruthenium-catalyzed cross-metathesis reaction of unsaturated thiocyanates. thieme-connect.comthieme-connect.com This method is valued for its efficiency in forming carbon-carbon double bonds. organic-chemistry.org The success of this reaction is highly dependent on several factors, including the choice of catalyst, the length of the alkenyl chain, and the method of activation (conventional heating versus microwave irradiation). thieme-connect.com

Researchers have found that the Hoveyda-Grubbs catalyst is effective for this transformation. thieme-connect.com However, under microwave activation, isomerization of the double bonds can occur, which affects the reaction's outcome. thieme-connect.com The reaction involves the cross-metathesis of two molecules of an unsaturated thiocyanate (B1210189), leading to the formation of the desired symmetrical dithiocyanate structure of this compound. thieme-connect.com

Table 1: Key Factors in Ruthenium-Catalyzed Cross-Metathesis for this compound Synthesis thieme-connect.comthieme-connect.com

| Factor | Influence on Reaction | Details |

| Catalyst | High | The Hoveyda-Grubbs catalyst has been successfully employed. thieme-connect.com |

| Alkenyl Chain Length | Significant | The length of the carbon chain of the unsaturated thiocyanate starting material impacts the efficiency. thieme-connect.com |

| Activation Method | Critical | Microwave activation can lead to double bond isomerization, altering the product distribution. thieme-connect.com |

An alternative and efficient approach to this compound involves a concise two-step procedure starting from readily available tosylates. thieme-connect.comthieme-connect.com This method provides a straightforward route to the target molecule. thieme-connect.com The synthesis begins with a tosylated precursor, which is then converted to the corresponding thiocyanate. This methodology circumvents some of the challenges associated with the metathesis approach, such as potential side reactions and the need for specific catalysts. thieme-connect.comthieme-connect.com This route has also been successfully applied to the synthesis of Thiocyanatin A, requiring a three-step procedure. thieme-connect.com

Stereoselective and Regioselective Synthesis Considerations for this compound and Analogs

The synthesis of this compound itself does not present major stereochemical challenges due to the symmetrical nature of the target molecule and the E-configuration of the central double bond, which is often favored in metathesis reactions. However, the synthesis of more complex analogs or related natural products may require careful control of stereochemistry and regiochemistry. researchgate.netnih.gov

For instance, in the synthesis of related compounds, controlling the geometry of newly formed double bonds is crucial. orgsyn.org Similarly, the regioselective introduction of functional groups at specific positions is a key consideration in the synthesis of unsymmetrical analogs. beilstein-journals.orgorganic-chemistry.org Methodologies such as the stereoselective synthesis of vinylstannanes or the regioselective functionalization of heterocyclic compounds highlight the types of strategies that could be adapted for creating diverse this compound analogs. orgsyn.orgnih.gov

Development of Novel Thiocyanation Methodologies Relevant to this compound Synthesis

The introduction of the thiocyanate (-SCN) group is a critical step in the synthesis of this compound. Research into novel thiocyanation methods is therefore highly relevant. researchgate.net These methods aim to introduce the SCN group efficiently and with high selectivity. mdpi.com

Recent advancements include the development of electrophilic thiocyanation reagents and metal-free reaction conditions. researchgate.netchemrevlett.com For example, methods using reagents like N-thiocyanatosuccinimide (NTS), generated in situ from N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN), have proven effective for the thiocyanation of various organic molecules. mdpi.com Other approaches involve the use of trichloroisocyanuric acid in combination with ammonium (B1175870) thiocyanate. researchgate.net These modern methods offer mild and selective ways to introduce the thiocyanate functionality, which is a key structural motif in this compound. researchgate.netmdpi.com

Structural Characterization Methodologies for Thiocyanatin B

Utilization of Mass Spectrometry (MS) Techniques for Molecular Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govmdpi.combroadinstitute.org High-resolution mass spectrometry (HRMS) would be the first step in the analysis of a potential "Thiocyanatin B" to determine its exact molecular formula. Subsequently, tandem mass spectrometry (MS/MS) experiments would be conducted. mdpi.com In these experiments, the molecule is fragmented, and the resulting fragmentation pattern provides valuable clues about its substructures. This information is crucial for confirming the connectivity of atoms and for distinguishing between isomers. As no mass spectrometry data for "this compound" is available, a discussion of its fragmentation pathways remains purely theoretical.

Advanced Spectroscopic Methods (e.g., Infrared, Ultraviolet-Visible) for this compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural characterization.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. khanacademy.org For a compound containing a thiocyanate (B1210189) group, a characteristic sharp and strong absorption band would be expected in the region of 2000-2200 cm⁻¹. The exact position of this band could indicate whether the thiocyanate group is free or coordinated to a metal.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems or chromophores. khanacademy.org The absorption spectrum would reveal the wavelengths of maximum absorbance (λmax), which can be indicative of the extent of conjugation and the types of electronic systems present.

Without a known structure for "this compound," specific absorption frequencies or wavelengths cannot be provided.

Biological Activity Investigations and Mechanistic Exploration of Thiocyanatin B and Analogs

Comparative Analysis of Biological Effects within the Thiocyanatin Series (A, B, C)

The thiocyanatin series of compounds, including thiocyanatin A, B, and C, were first isolated from the marine sponge Oceanapia sp acs.orgnih.govnih.govsemanticscholar.org. Initial screenings of extracts from this sponge revealed potent activity against the nematode Haemonchus contortus, a significant parasite in livestock. semanticscholar.orgmdpi.com. Bioassay-guided fractionation led to the identification of thiocyanatin A as the primary bioactive component, while thiocyanatins B and C were identified as related, but inactive, analogs. semanticscholar.orgmdpi.compsu.edu.

Direct comparative studies have demonstrated a stark difference in the biological efficacy of thiocyanatin A and its analogs, thiocyanatin B and C. In assays measuring nematocidal activity against Haemonchus contortus, thiocyanatin A exhibited potent effects. semanticscholar.orgmdpi.com. Conversely, an inseparable mixture of this compound and thiocyanatin C was found to be devoid of significant nematocidal activity under the same experimental conditions. semanticscholar.orgpsu.edu. This marked difference underscores the specific structural requirements for bioactivity within this class of marine natural products.

| Compound | Source Organism | Target Organism | Nematocidal Activity (LD99) | Reference |

|---|---|---|---|---|

| Thiocyanatin A | Oceanapia sp. | Haemonchus contortus | 1.3 µg/mL | semanticscholar.org |

| Thiocyanatins B & C (inseparable mixture) | Oceanapia sp. | Haemonchus contortus | Inactive | semanticscholar.orgpsu.edu |

The contrasting activities of thiocyanatin A and the B/C analogues provide critical insights into the structure-activity relationships (SAR) of long-chain aliphatic dithiocyanates. acs.orgscribd.com. The key structural difference lies in the central part of the 1,16-difunctionalized n-hexadecane carbon skeleton. semanticscholar.org. Thiocyanatin A possesses a secondary hydroxyl (-OH) group at the C-8 position, whereas thiocyanatins B and C are isomers that lack this hydroxyl group and instead feature a double bond within the carbon chain. semanticscholar.orgpsu.edu.

Preliminary SAR investigations have confirmed that both the terminal thiocyanate (B1210189) (-SCN) groups and the secondary hydroxyl functionality are crucial for the potent nematocidal activity observed in thiocyanatin A. semanticscholar.orgmdpi.com. The absence of the hydroxyl group in thiocyanatins B and C appears to be the primary reason for their lack of bioactivity. semanticscholar.org. This suggests that the hydroxyl group may be involved in a critical binding interaction with a molecular target within the nematode, an interaction that is lost in its unsaturated, non-hydroxylated counterparts. The 1,16-dithiocyanate arrangement itself is an unusual feature that defines this class of compounds as a novel type of nematocidal agent. semanticscholar.org.

In Vitro Studies on Cellular and Molecular Targets (General for related thiocyanates/isothiocyanates)

While specific mechanistic studies on this compound are limited due to its inactivity, research on the broader classes of thiocyanates and the structurally related isothiocyanates provides a framework for understanding their potential interactions with cellular and molecular targets. These compounds are known to modulate a wide array of biological pathways and processes. nih.govnih.govaai.org.

Thiocyanates and isothiocyanates can exert significant influence over key cellular signaling cascades that are often dysregulated in disease.

NF-κB Pathway : Hypothiocyanous acid (HOSCN), an oxidant derived from thiocyanate, can induce the expression of endothelial adhesion molecules through a mechanism dependent on the activation of the NF-κB transcription factor. aai.org. Conversely, some isothiocyanates and other natural compounds can suppress NF-κB signaling. scispace.comtandfonline.com. For example, sinapine (B1681761) thiocyanate has been shown to affect the p53 signaling pathway, which has crosstalk with NF-κB. nih.gov.

PI3K/Akt Pathway : This survival pathway is a known target for isothiocyanates like sulforaphane (B1684495), which can block its activation. scispace.commdpi.com. Interestingly, the PI3K/Akt pathway has been shown to constitutively suppress the HOSCN-mediated activation of NF-κB. aai.org.

Ras-MAPK Pathway : Isothiocyanates can modulate the activity of the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are downstream of Ras and control cellular processes like proliferation and differentiation. tandfonline.commdpi.comtechscience.com.

RTKs and VEGF : Receptor Tyrosine Kinases (RTKs) are upstream activators of the Ras-MAPK and PI3K/Akt pathways. techscience.com. While direct modulation by simple thiocyanates is less studied, related compounds are known to affect RTK signaling. nih.gov. For instance, certain isothiocyanates can inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key ligand for VEGFR (an RTK), by blocking PI3K/Akt signaling. scispace.com.

| Signaling Pathway | Modulating Compound Class | Observed Effect | Reference |

|---|---|---|---|

| NF-κB | Thiocyanate-derived oxidants (HOSCN) | Activation | aai.org |

| PI3K/Akt | Isothiocyanates (e.g., Sulforaphane) | Inhibition | scispace.commdpi.com |

| Ras-MAPK | Isothiocyanates | Modulation | tandfonline.commdpi.com |

| VEGF | Isothiocyanates | Inhibition of expression | scispace.com |

A significant molecular target for thiocyanates and isothiocyanates is the family of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation.

HDAC Inhibition : Isothiocyanates, such as sulforaphane from broccoli, are recognized as potent pan-HDAC inhibitors. nih.gov. This inhibition leads to the hyperacetylation of histone proteins, which can reactivate silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis. nih.govnih.gov.

Sirtuin Inhibition : More specifically, certain synthetic thiocyanates have been identified as a new class of selective inhibitors for Sirtuin 1 (Sirt1), a class III HDAC. frontiersin.orgresearchgate.net. These "Sirtuin 1 inhibiting thiocyanates" (S1th) were shown to induce hyperacetylation of Sirt1 targets, such as p53 and histone H3, and exhibit antiproliferative activity in cancer cells. frontiersin.orgresearchgate.net. The thiocyanate psammaplin B, another marine natural product, also shows modest activity as a histone decarboxylase inhibitor. psu.edu.

The modulation of signaling pathways and enzymatic systems by thiocyanates and isothiocyanates culminates in profound effects on fundamental cellular processes.

Apoptosis Induction : A common outcome of treatment with isothiocyanates is the induction of programmed cell death, or apoptosis. nih.govmdpi.com. This can occur through both p53-dependent and -independent mechanisms and often involves the activation of caspase enzymes. nih.govmdpi.com. Similarly, silver(I) thiocyanate complexes and Sirt1-inhibiting thiocyanates have been shown to induce apoptosis in cancer cells. researchgate.netresearchgate.net.

DNA Replication : Isothiocyanates can inhibit DNA replication in both cancerous and normal cells. nih.gov. This replicative stress leads to the formation of DNA double-strand breaks, a type of damage that is more pronounced and less effectively repaired in cancer cells, contributing to the selective anticancer activity of these compounds. nih.gov.

Broader Biological Spectrum of Related Thiocyanates/Isothiocyanates and Potential Relevance to this compound Research (e.g., antimicrobial effects)

The family of organic thiocyanates and their isomers, isothiocyanates, are recognized for a wide array of biological activities, most notably their antimicrobial effects. foodandnutritionjournal.orgtandfonline.comresearchgate.net These compounds are found in nature, particularly in plants of the Brassicaceae family, where they serve as a defense mechanism against pests and pathogens. researchgate.netmicrobiologyresearch.org The antimicrobial properties of these compounds are of significant interest and may provide a relevant framework for understanding the potential biological activities of this compound and its analogs.

Isothiocyanates (ITCs), the more extensively studied group, are derived from the enzymatic hydrolysis of glucosinolates. researchgate.netmicrobiologyresearch.orgmdpi.com This reaction is catalyzed by the enzyme myrosinase, which is released upon tissue damage. researchgate.netmicrobiologyresearch.org The resulting ITCs are volatile and highly reactive compounds that exhibit inhibitory effects against a broad spectrum of microorganisms, including bacteria and fungi. tandfonline.comresearchgate.net Their mechanism of action is multifaceted, often involving the disruption of microbial cell membranes, interference with metabolic pathways and enzyme systems, and the generation of oxidative stress. researchgate.net

For instance, allyl isothiocyanate (AITC), a well-known ITC, has demonstrated bactericidal activity against various foodborne pathogens. medcraveonline.comumanitoba.ca Studies have shown that AITC can impair the integrity of the cell membrane in bacteria like E. coli O157:H7. nih.gov Furthermore, it has been found to inhibit key enzymes such as thioredoxin reductase and acetate (B1210297) kinase in E. coli. microbiologyresearch.orgnih.gov Benzyl isothiocyanate (BITC) has also shown potent antibacterial activity, particularly against Campylobacter jejuni, where it disrupts energy metabolism and induces protein aggregation. frontiersin.orgasm.org The antimicrobial efficacy of ITCs can vary based on their chemical structure, with aromatic ITCs like BITC and phenethyl isothiocyanate (PEITC) often being more potent than aliphatic ones like AITC. foodandnutritionjournal.org

The antimicrobial spectrum of ITCs is broad, with effective concentrations ranging from 0.02 to 200 mg/L. foodandnutritionjournal.org They have shown activity against both Gram-positive and Gram-negative bacteria, although some studies suggest a greater sensitivity in Gram-negative bacteria. foodandnutritionjournal.orgmdpi.com Some ITCs, such as sulforaphane, have also demonstrated activity against clinically relevant pathogens like Helicobacter pylori. microbiologyresearch.orgfrontiersin.org

In addition to bacteria, ITCs also exhibit antifungal properties. tandfonline.com For example, AITC, BITC, and PEITC have been shown to be active against Aspergillus parasiticus, a fungus known for producing toxic metabolites. foodandnutritionjournal.org

While much of the research has focused on isothiocyanates, organic thiocyanates also possess notable antimicrobial activities. A study on a series of allylic thiocyanates revealed that those with halogenated aryl groups had moderate-to-high activity against several pathogens, including a methicillin-resistant strain of Staphylococcus aureus (MRSA). scielo.brresearchgate.netnih.gov Specifically, chloro-substituted thiocyanates were found to be highly active. scielo.brnih.gov Interestingly, these compounds showed selective action, being more effective against Gram-positive than Gram-negative bacteria. scielo.br Some of these chloro-derivatives also exhibited moderate-to-good antifungal activity against Candida albicans. scielo.brnih.gov

The relevance of these findings to this compound research is significant. This compound is a marine-derived compound containing a thiocyanate group. psu.edunih.gov While research on this compound itself has indicated a lack of in vitro nematocidal activity for a mixture containing it, the broader antimicrobial activity of other thiocyanates suggests that this compound and its analogs could possess other, as yet unexplored, biological activities. psu.edumdpi.comsemanticscholar.org The structural similarities to other bioactive thiocyanates warrant further investigation into the potential antimicrobial spectrum of this compound. The established mechanisms of action for other thiocyanates and isothiocyanates, such as enzyme inhibition and membrane disruption, provide a valuable starting point for mechanistic studies on this compound.

Table of Antimicrobial Activity of Selected Thiocyanates and Isothiocyanates:

| Compound Name | Organism(s) | Observed Effect |

| Allyl isothiocyanate (AITC) | E. coli O157:H7, Various food spoilage microorganisms | Bactericidal, impairs cell membrane integrity, inhibits thioredoxin reductase and acetate kinase medcraveonline.comnih.gov |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Potent antibacterial activity, disrupts energy metabolism, induces protein aggregation frontiersin.orgasm.org |

| Phenethyl isothiocyanate (PEITC) | Aspergillus parasiticus | Antifungal activity foodandnutritionjournal.org |

| Sulforaphane | Helicobacter pylori | Inhibits urease activity microbiologyresearch.orgfrontiersin.org |

| Halogenated allylic thiocyanates | Methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans | Moderate-to-high antibacterial and antifungal activity scielo.brnih.gov |

Biosynthetic Hypotheses and Enzymatic Pathways

Proposed Biosynthetic Origins of Marine Thiocyanates

The origin of the thiocyanate (B1210189) group (-SCN) in marine natural products is a subject of ongoing investigation. It is widely proposed that the biosynthesis of these compounds, including terpenoid isocyanides, isothiocyanates, and thiocyanates, involves the incorporation of a simple C1N unit. researchgate.net Experimental evidence from studies on various marine sponges has demonstrated that both cyanide (CN⁻) and thiocyanate (NCS⁻) ions can serve as precursors. researchgate.netresearchgate.netrsc.org

A prevailing hypothesis suggests a central role for thiocyanate in the metabolic pathways of these sponges. rsc.org For instance, in the sponge Axinyssa n.sp., both sodium [¹⁴C]cyanide and sodium [¹⁴C]thiocyanate were incorporated into 2-thiocyanatoneopupukeanane. researchgate.net This suggests that cyanide can be converted to thiocyanate, which is then incorporated into the final molecule.

More recent proposals integrate several biosynthetic motifs to explain the co-occurrence of isothiocyanates and the rarer thiocyanates. One such model posits the capture of a terpenoid carbocation by cyanoformate (NC-COOH), which is in equilibrium with cyanide and carbon dioxide. preprints.orgmdpi.com This is followed by reactions catalyzed by a rhodanese-like enzyme. preprints.orgmdpi.com

Exploration of Precursor Incorporations in Thiocyanatin B Biosynthesis

Direct precursor incorporation studies specifically for this compound are not extensively documented in the available literature. However, the structural similarity of this compound, a dithiocyanate, to other marine thiocyanated compounds allows for informed hypotheses. psu.edu The biosynthesis is likely to follow a similar pattern of incorporating thiocyanate ions into a long-chain aliphatic precursor.

Studies on related compounds have shown that the sponge Amphimedon terpenensis incorporates radiolabelled thiocyanate into diisocyanoadociane, with the label specifically found in the isocyanide carbons. rsc.org Similarly, the sponge Axinyssa n.sp. utilizes both cyanide and thiocyanate for the biosynthesis of 9-isothiocyanatopupukeanane. researchgate.netrsc.org These findings support the model where thiocyanate is a key precursor for this class of marine natural products. researchgate.net The proposed pathway involves the adventitious capture of the thiocyanate ion (NCS⁻) by a carbocation intermediate. mdpi.com

Enzymatic Mechanisms Involved in Thiocyanatin Formation (e.g., thiocyanate group introduction, isomerization)

The precise enzymatic machinery responsible for the introduction of the thiocyanate group and potential isomerization reactions in the biosynthesis of compounds like this compound is an active area of research.

Thiocyanate Group Introduction: A key proposed enzyme is a rhodanese or a similar sulfurtransferase. preprints.orgmdpi.com Rhodanese enzymes are known to catalyze the conversion of cyanide to thiocyanate using a sulfur donor. mdpi.com In the context of marine natural product biosynthesis, it is hypothesized that a rhodanese-like enzyme could generate the thiocyanate ion, which then acts as a nucleophile, attacking a carbocation intermediate of the precursor molecule. preprints.orgmdpi.com

Isomerization: The co-occurrence of thiocyanates (R-SCN) and their more common isomers, isothiocyanates (R-NCS), in marine sponges has led to investigations into potential isomerization mechanisms. preprints.org While chemical isomerization is possible, studies suggest that enzymatic processes are likely involved in the interconversion between isocyanides and isothiocyanates in some sponges. rsc.org However, for thiocyanates like this compound, which are often found as stable tertiary alkyl thiocyanates, direct isomerization from an isothiocyanate precursor is considered less likely. preprints.org Instead, it is proposed that thiocyanates arise from the capture of the thiocyanate ion at the sulfur atom by a carbocation intermediate, while isothiocyanates are formed by capture at the nitrogen atom. mdpi.com

Genetic Basis and Gene Cluster Identification for this compound Biosynthesis (if applicable)

As of the current available information, a specific biosynthetic gene cluster (BGC) responsible for the production of this compound has not been identified. The identification of BGCs for marine natural products, especially from symbiotic microorganisms within sponges, is a complex but rapidly advancing field. nih.govplos.org The discovery of such a gene cluster for this compound would be a significant step in fully understanding its biosynthesis. It would likely reveal the genes encoding the enzymes responsible for creating the aliphatic backbone and, crucially, the enzymes involved in the thiocyanation steps, such as the proposed rhodanese-like sulfurtransferases. preprints.orgmdpi.com

Advanced Analytical and Spectroscopic Techniques in Thiocyanatin B Research

Chromatographic Separation and Purification Methodologies (e.g., HPLC, LC-MS)

The isolation and purification of Thiocyanatin B from its natural source, typically a marine sponge of the genus Oceanapia, involves multi-step chromatographic processes. mdpi.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to obtaining pure this compound for further analysis. knauer.netwikipedia.orgtechnologynetworks.com

Initial extraction from the source organism is often followed by fractionation using techniques like silica (B1680970) gel chromatography. scielo.br Subsequent purification steps frequently employ HPLC, a technique that separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). knauer.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used for the separation of marine natural products. nih.govdoe.gov

In the context of thiocyanatins, research has shown that this compound is often isolated as an inseparable mixture with its analogue, Thiocyanatin C. mdpi.com This co-elution presents a significant challenge for purification and suggests that the chromatographic properties of these two compounds are very similar. The selection of the HPLC column, mobile phase composition, and gradient elution program are critical parameters that are optimized to achieve the best possible separation. nih.govpjoes.com

Table 1: Representative HPLC Parameters for the Analysis of Marine Natural Products

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Injection Volume | 10-100 µL |

This table represents typical starting conditions for the HPLC analysis of marine natural products and would be adapted for the specific separation of this compound.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgtechnologynetworks.com This technique is invaluable for the analysis of complex mixtures containing this compound, as it can provide molecular weight information for the components of each chromatographic peak, even if they are not fully resolved. wikipedia.org This is particularly useful in confirming the presence of this compound and its co-eluting analogues in fractions during the purification process.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods online, are indispensable for the detailed structural elucidation of novel compounds like this compound. nih.govijpsjournal.comrjpn.org These techniques provide a wealth of information from a minimal amount of sample. nih.gov

The most powerful and commonly used hyphenated technique in natural product research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). wikipedia.orgresearchgate.net In an LC-MS/MS experiment, the eluent from the HPLC column is directed into a mass spectrometer. ijpsjournal.com Specific ions of interest, such as the molecular ion of this compound, are selected and then fragmented. The resulting fragmentation pattern provides detailed structural information that can be used to piece together the molecule's structure. This technique is crucial for distinguishing between closely related isomers, which may have identical molecular weights but different structures.

Another important hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). nih.gov While technically more challenging and less sensitive than LC-MS, LC-NMR provides definitive structural information by acquiring NMR spectra of compounds as they elute from the HPLC column. nih.govresearchgate.net This can be performed in a continuous flow mode or, more commonly, in a stopped-flow mode where the elution is paused to allow for the acquisition of more detailed 2D NMR spectra for specific peaks. researchgate.net For a molecule like this compound, LC-NMR could be instrumental in confirming the connectivity and stereochemistry of the molecule.

The combination of these techniques (LC-UV, LC-MS, and LC-NMR) on a single sample, often referred to as a "metabolomics" approach, allows for a comprehensive chemical profile of the crude extract or purified fraction, facilitating the identification of known compounds and the characterization of new ones like this compound. doe.govnih.gov

Table 2: Overview of Hyphenated Techniques in Natural Product Research

| Technique | Principle | Information Gained | Application to this compound |

| LC-MS | Combines HPLC separation with mass spectrometry detection. wikipedia.org | Molecular weight and elemental composition (with high-resolution MS). wikipedia.orgtechnologynetworks.com | Rapidly identify fractions containing this compound and its analogues. |

| LC-MS/MS | HPLC separation followed by fragmentation of selected ions in the mass spectrometer. researchgate.net | Structural fragments, connectivity, and identification of specific functional groups. | Differentiate between isomers like this compound and C and elucidate their structures. |

| LC-NMR | Couples HPLC separation with NMR spectroscopy. nih.gov | Detailed 2D structural information, including stereochemistry. | Unambiguously determine the complete structure of this compound. |

Quantitative Analysis Methods for this compound and its Metabolites/Derivatives

Once this compound has been isolated and characterized, quantitative analytical methods are required to determine its concentration in various samples, such as in the source organism or in biological fluids if it were to be studied as a potential therapeutic agent. nih.gov LC-MS/MS is the gold standard for the quantitative analysis of organic molecules in complex matrices due to its high sensitivity and selectivity. mdpi.comnih.gov

A quantitative LC-MS/MS method for this compound would involve the development of a specific and validated assay. nih.gov This typically uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and then one or more specific product ions are monitored. This highly selective detection method minimizes interference from other compounds in the matrix, allowing for accurate quantification. nih.gov

The development of a quantitative method requires careful validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com An internal standard, a compound with similar chemical properties to this compound that is added to the sample at a known concentration, is typically used to correct for variations in sample preparation and instrument response. creative-proteomics.com

While specific quantitative methods for this compound have not been widely published, the principles for their development are well-established. The study of its metabolites would first require the identification of these metabolites, likely through in vitro or in vivo studies, followed by the development of similar LC-MS/MS methods for their quantification. elifesciences.org The analysis of thiocyanate (B1210189) ions, a potential metabolic product, can be performed using techniques like GC-MS after derivatization. publisso.de

Table 3: Key Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description |

| Linearity | The range of concentrations over which the instrument response is proportional to the analyte concentration. nih.gov |

| Accuracy | The closeness of the measured concentration to the true concentration. mdpi.com |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. mdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. mdpi.com |

| Internal Standard | A compound of known concentration added to samples to correct for analytical variability. creative-proteomics.com |

Future Perspectives and Translational Research Opportunities for Thiocyanatin B

Novel Synthetic Biology Approaches for Thiocyanatin B Production

The biosynthesis of marine natural products like thiocyanatins in their native sponge hosts is often inefficient and challenging to replicate in a laboratory setting. nih.govmdpi.com Synthetic biology offers a promising alternative for the sustainable and scalable production of this compound. This involves the heterologous expression of the biosynthetic gene clusters (BGCs) responsible for its production in more amenable host organisms. escholarship.orgacs.orgnih.gov

The biosynthetic pathway for thiocyanatins is hypothesized to originate from fatty acid or polyketide precursors. psu.edu Identifying and cloning the specific BGC from the Oceanapia sponge or its symbiotic microorganisms is the first critical step. Once identified, this BGC could be expressed in well-characterized microbial hosts.

Potential Heterologous Hosts for this compound Production:

| Host Organism | Rationale for Use | Key Considerations |

| Escherichia coli | Well-understood genetics, rapid growth, and established fermentation technologies. | May require codon optimization and engineering to handle post-translational modifications specific to eukaryotic or complex pathways. |

| Saccharomyces cerevisiae (Yeast) | A eukaryotic host that can handle more complex protein folding and post-translational modifications. Transformation-associated recombination (TAR) in yeast is a powerful tool for cloning large BGCs. nih.gov | Pathway optimization may be required to ensure sufficient precursor supply and to prevent the degradation of intermediates. |

| Streptomyces species | Known producers of a vast array of secondary metabolites and often compatible with polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. acs.org | Development of a suitable host strain and expression vectors may be necessary. |

| Marine Bacteria (e.g., Salinispora) | As marine-derived hosts, they may possess cellular machinery and precursor pools that are more amenable to the expression of marine natural product BGCs. acs.org | Genetic tools and cultivation conditions may be less developed compared to terrestrial hosts. |

By leveraging these synthetic biology platforms, researchers can not only produce this compound in larger quantities for further study but also engineer the biosynthetic pathway to create novel analogues.

Derivatization Strategies for Enhanced Biological Profile Exploration

The reported inactivity of this compound, when compared to the potent nematocidal activity of Thiocyanatin A, provides a compelling case for exploring its structure-activity relationship (SAR) through chemical derivatization. nih.govacs.orgmicrobialscreening.comuq.edu.au The primary structural difference between Thiocyanatin A and B is the presence of a hydroxyl group in the former, suggesting this functionality is crucial for its bioactivity. Derivatization of this compound could uncover new biological activities or modulate its physicochemical properties.

Potential Derivatization Strategies for this compound:

| Strategy | Target Moiety | Potential Outcome |

| Hydroxylation | Alkene double bond | Introduction of a hydroxyl group to mimic the structure of Thiocyanatin A and potentially confer nematocidal activity. |

| Epoxidation | Alkene double bond | Creation of an epoxide ring, a common feature in many bioactive natural products, which could introduce new reactivity and biological targets. |

| Functionalization of the Thiocyanate (B1210189) Groups | Thiocyanate (SCN) groups | Conversion to isothiocyanates, thiols, or other sulfur-containing functionalities to explore the role of the thiocyanate group in bioactivity. |

| Chain Length Modification | Aliphatic backbone | Synthesis of homologues with shorter or longer carbon chains to investigate the impact of lipophilicity on biological activity. |

| Introduction of Polar Groups | Aliphatic backbone | Addition of amines, amides, or carboxylic acids to alter solubility and potentially interact with different biological targets. |

These derivatization strategies, combined with high-throughput screening, could transform the biologically inactive this compound into a valuable scaffold for the development of new chemical probes or therapeutic leads. researchgate.netnih.gov

Potential Agricultural Research Applications

While this compound itself may lack direct pesticidal properties, its status as an inactive analogue of the bioactive Thiocyanatin A makes it a valuable tool for agricultural research. psu.eduresearchgate.net It can be employed in comparative studies to elucidate the mechanisms of action of nematocidal compounds and to study the development of resistance in agricultural pests.

Research Applications of this compound in Agriculture:

As a Negative Control in Mechanistic Studies: In studies investigating the mode of action of Thiocyanatin A against pests like Haemonchus contortus, this compound can serve as an ideal negative control. psu.edu This allows researchers to distinguish specific biological effects from non-specific or vehicle-related effects.

Probing Target Binding Sites: By comparing the interactions of Thiocyanatin A and B with biological macromolecules, researchers can identify the specific binding sites and molecular interactions responsible for the nematocidal activity. This information is crucial for the rational design of new, more effective pesticides.

Investigating Resistance Mechanisms: In pest populations that have developed resistance to Thiocyanatin A or similar compounds, this compound can be used to probe whether the resistance mechanism involves the target site that interacts with the key functional groups absent in this compound.

Comparative Metabolomics: Exposing target and non-target organisms to both Thiocyanatin A and B and analyzing the resulting metabolic profiles can provide insights into the pathways affected by the active compound and potential off-target effects. researchgate.netresearchgate.net

The use of such paired active/inactive probes is a powerful approach in chemical biology to unravel complex biological processes. acs.org

Advanced Methodological Development for this compound Research

Advancing the research on this compound and its analogues requires the development and application of sophisticated analytical methods. The long, unsaturated aliphatic chain of this compound presents specific challenges for separation and structural elucidation that can be addressed with modern techniques.

Key Methodological Developments:

High-Resolution Chromatography: The separation of the cis/trans isomers of this compound and its potential synthetic derivatives is critical for accurate biological evaluation. Advanced gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods, utilizing specialized columns such as those with long lengths or specific stationary phases (e.g., C30), are needed for optimal resolution of these long-chain alkene isomers. researchgate.netgoogle.comgoogle.comvurup.sk

Mass Spectrometry for Structural Elucidation: High-resolution mass spectrometry (HRMS) coupled with techniques like tandem MS (MS/MS) is essential for confirming the molecular formula and fragmentation patterns of this compound derivatives. sdstate.edu Derivatization techniques, such as with dimethyl disulfide (DMDS), can be employed to precisely locate the position of double bonds within the aliphatic chain via GC-MS analysis. researchgate.net

NMR Spectroscopy: Advanced nuclear magnetic resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), are indispensable for the complete and unambiguous structural assignment of novel this compound derivatives.

Hyphenated Techniques: The coupling of liquid chromatography to mass spectrometry (LC-MS) and potentially to NMR (LC-MS-NMR) can provide a wealth of structural and quantitative information from complex mixtures of synthesized analogues, accelerating the discovery of new bioactive compounds. researchgate.netresearchgate.netornamentalfish.org

The refinement of these analytical methodologies will be crucial for supporting the synthetic, biological, and agricultural research efforts focused on this compound and its future applications.

Q & A

Q. What methodologies are recommended for the initial structural characterization of Thiocyanatin B?

To confirm the structure of this compound, use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (for functional group analysis and stereochemistry), Mass Spectrometry (MS) (for molecular weight and fragmentation patterns), and X-ray crystallography (if crystalline samples are obtainable). Document instrument parameters (e.g., NMR solvent, MS ionization mode) and purity thresholds (e.g., HPLC retention times). Cross-reference spectral data with known thiocyanate-containing analogs to validate assignments. Reproducibility requires detailed protocols for sample preparation and calibration .

Q. How should researchers design experiments to assess the bioactivity of this compound in vitro?

- Target Selection : Prioritize assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding).

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) with triplicate measurements.

- Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., known inhibitors).

- Statistical Rigor : Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Report variability (SEM/SD) and significance thresholds (e.g., p < 0.05) .

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?

- Protocol Documentation : Specify reaction conditions (temperature, pH, solvent purity), purification methods (e.g., column chromatography gradients), and characterization data (e.g., melting points, NMR shifts).

- Batch Validation : Compare yields and purity across ≥3 independent syntheses using HPLC and elemental analysis.

- Negative Controls : Test for side products (e.g., thiocyanate isomerization) via tandem MS .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s mechanism of action be systematically analyzed and resolved?

- Methodological Audit : Compare experimental conditions (e.g., cell lines, assay buffers) across studies to identify variability .

- Orthogonal Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target specificity.

- Meta-Analysis : Aggregate published data to identify trends (e.g., via forest plots) and adjust for confounding factors (e.g., batch effects) .

Q. What advanced computational models are suitable for predicting the pharmacokinetic properties of this compound?

- QSAR Modeling : Predict absorption/distribution using descriptors like logP and polar surface area.

- Molecular Dynamics (MD) Simulations : Analyze membrane permeability and protein-ligand binding stability.

- PBPK Modeling : Integrate in vitro data (e.g., microsomal stability) to simulate in vivo exposure. Validate predictions with rodent pharmacokinetic studies .

Q. What strategies should be employed to integrate multi-omics data when studying this compound’s therapeutic potential?

- Data Integration : Use bioinformatics pipelines (e.g., STRING, MetaboAnalyst) to link transcriptomic, proteomic, and metabolomic datasets.

- Machine Learning : Train classifiers to identify biomarkers of efficacy/toxicity.

- Functional Enrichment : Map omics findings to pathways (e.g., KEGG, Reactome) and validate with pathway-specific inhibitors .

Methodological Tables for Reference

Q. Table 1: Key Analytical Techniques for this compound Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.